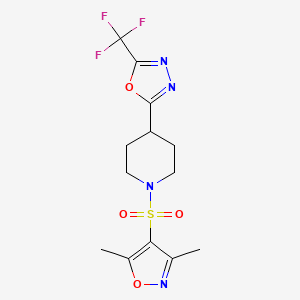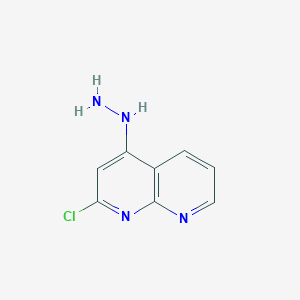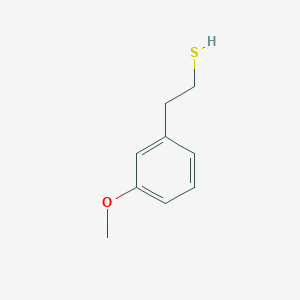![molecular formula C21H18FN5O2 B2873176 2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide CAS No. 1021020-53-0](/img/structure/B2873176.png)
2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide
カタログ番号:
B2873176
CAS番号:
1021020-53-0
分子量:
391.406
InChIキー:
UUENFKUXHUVOJM-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide is a chemical with the molecular formula C13H10FN5O2 and a molecular weight of 287.2492032 . It is also known by its CAS number 1087790-55-3 .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name. It contains a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl core, which is substituted with a 4-fluorophenyl group and an acetamide group .科学的研究の応用
Synthesis and Antimicrobial Activity
- This compound is used as a key intermediate in the synthesis of new heterocycles, including coumarin, pyridine, pyrrole, thiazole, and pyrazolo[1,5-d][1,2,4]triazine derivatives. These synthesized compounds are evaluated for their antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008).
Role in Antipsychotic Agent Synthesis
- A derivative of this compound, specifically 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, has been found to have an antipsychotic-like profile in animal behavioral tests. This compound doesn't interact with dopamine receptors, making it a unique agent in the field of antipsychotic drugs (Wise et al., 1987).
Anticancer Applications
- Some new heterocycles incorporating this compound have been synthesized and tested for anticancer and antimicrobial activities. These studies indicate the potential of these derivatives in cancer therapy (Riyadh, Kheder, & Asiry, 2013).
Imaging Applications in PET Scans
- Derivatives of this compound, such as DPA-714, are used as selective ligands for the translocator protein in PET scans. This application is significant in the development of imaging techniques for various medical diagnostics (Dollé et al., 2008).
Antibacterial Agents
- Some derivatives of this compound have been synthesized with a focus on their antibacterial properties. They have shown promising results against various resistant Gram-positive and Gram-negative bacteria, highlighting their potential as new antibacterial agents (Solankee & Patel, 2004).
特性
IUPAC Name |
2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c22-17-8-6-16(7-9-17)18-12-19-21(29)26(24-14-27(19)25-18)13-20(28)23-11-10-15-4-2-1-3-5-15/h1-9,12,14H,10-11,13H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUENFKUXHUVOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-y...
Cat. No.: B2873093
CAS No.: 1705207-05-1
Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-...
Cat. No.: B2873094
CAS No.: 863460-54-2
2-Chloro-4-hydrazinyl-1,8-naphthyridine
Cat. No.: B2873097
CAS No.: 2091037-05-5
(1R,5S)-N-(4-methoxybenzyl)-3-(methylthio)-8-azabicyclo...
Cat. No.: B2873098
CAS No.: 1706142-78-0

![Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2873094.png)

![(1R,5S)-N-(4-methoxybenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2873098.png)
![N-[(1E)-1-[5-(4-bromophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B2873100.png)
![1-[2-(3-Fluorophenyl)ethyl]piperazine](/img/structure/B2873102.png)
![1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2873103.png)

![(E)-ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873106.png)

![N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide](/img/structure/B2873110.png)
![(4-methylthiophen-2-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2873111.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]acetamide](/img/structure/B2873115.png)
![3-Cyclopropyl-1-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2873117.png)
